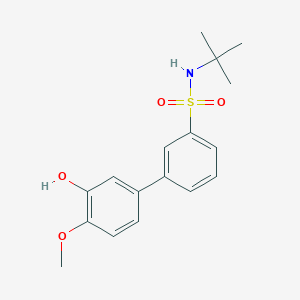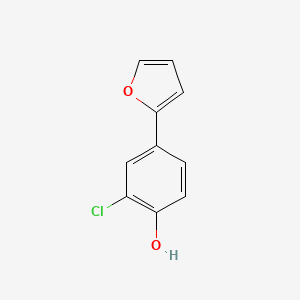
2-Chloro-5-(2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-methylphenyl)phenol, 95% (2C5MPP) is an important organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 221.6 g/mol and a melting point of 68-70 °C. It is soluble in most organic solvents and has a strong, sweet smell. 2C5MPP has a wide range of applications in synthetic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of dyes and other materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-methylphenyl)phenol, 95% is not well understood. However, it is believed to involve the formation of a covalent bond between the 2-chloro and 2-methylphenyl groups. This covalent bond is then broken by the action of a Lewis acid, such as zinc chloride, which catalyzes the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(2-methylphenyl)phenol, 95% are not well understood. It is believed to be a non-toxic compound, but further research is needed to confirm this. In addition, it is not known if 2-Chloro-5-(2-methylphenyl)phenol, 95% has any effect on the human body or if it has any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2-methylphenyl)phenol, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and widely available. It is also easy to handle and store, making it a suitable choice for laboratory experiments. However, it is important to note that 2-Chloro-5-(2-methylphenyl)phenol, 95% is a volatile compound and can easily degrade if not stored properly. Additionally, its reactivity can be unpredictable, and it is not suitable for use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-Chloro-5-(2-methylphenyl)phenol, 95%. One of the main areas of interest is to better understand its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 2-Chloro-5-(2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Finally, more research is needed to evaluate the safety and toxicity of 2-Chloro-5-(2-methylphenyl)phenol, 95% in order to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
2-Chloro-5-(2-methylphenyl)phenol, 95% can be synthesized in several ways. The most common method is the reaction of 2-chloronitrobenzene with 2-methylphenol, which is catalyzed by a Lewis acid such as zinc chloride. This reaction produces a mixture of 2-Chloro-5-(2-methylphenyl)phenol, 95% and 2-chloro-5-(2-methylphenyl)benzoic acid (2C5MPBA). The two compounds can be separated by column chromatography.
Applications De Recherche Scientifique
2-Chloro-5-(2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material in the synthesis of dyes and other materials. In addition, 2-Chloro-5-(2-methylphenyl)phenol, 95% has been used in the synthesis of a variety of other organic compounds, such as 2-chloro-4-hydroxy-5-(2-methylphenyl)benzoic acid (2C4H5MPBA), which can be used as a building block for the synthesis of more complex molecules.
Propriétés
IUPAC Name |
2-chloro-5-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUSBNHRDIREMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685824 |
Source


|
| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-07-1 |
Source


|
| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)








